Calcium Hydroxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

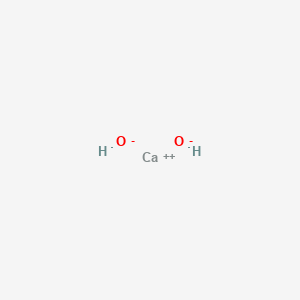

Calcium hydroxide, commonly known as slaked lime, is an inorganic compound with the chemical formula Ca(OH)₂. It appears as a white powder or colorless crystal and is produced when calcium oxide (quicklime) is mixed with water. This compound is widely used in various industries due to its alkaline properties and ability to neutralize acids .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The reaction is highly exothermic, releasing a significant amount of heat: [ \text{CaO} + \text{H}_2\text{O} \rightarrow \text{Ca(OH)}_2 ] This reaction produces calcium hydroxide in the form of a fine, dry powder .

Industrial Production Methods: In industrial settings, this compound is produced on a large scale by reacting calcium oxide with water. The process involves controlled addition of water to quicklime, ensuring complete hydration while managing the heat generated. This method is efficient and widely used in the construction, agriculture, and chemical industries .

Analyse Chemischer Reaktionen

Types of Reactions: Calcium hydroxide undergoes several types of chemical reactions, including:

Neutralization: Reacts with acids to form water and a salt.

Carbonation: Reacts with carbon dioxide to form calcium carbonate.

Precipitation: Forms insoluble hydroxides with certain metal ions.

Common Reagents and Conditions:

Acids: Reacts with hydrochloric acid, sulfuric acid, and nitric acid under ambient conditions to produce respective calcium salts and water.

Carbon Dioxide: Reacts with carbon dioxide at room temperature to form calcium carbonate.

Major Products Formed:

Calcium Chloride: Formed when reacting with hydrochloric acid.

Calcium Sulfate: Formed when reacting with sulfuric acid.

Calcium Carbonate: Formed when reacting with carbon dioxide

Wissenschaftliche Forschungsanwendungen

Calcium hydroxide has diverse applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions, including the preparation of ammonia and the neutralization of acidic solutions.

Biology: Employed in the treatment of acidic soils to improve plant growth.

Medicine: Utilized in dentistry for root canal treatments and as an antimicrobial agent.

Industry: Applied in water treatment processes, paper manufacturing, and as a flocculant in sewage treatment .

Wirkmechanismus

The mechanism of action of calcium hydroxide involves its dissociation into calcium ions and hydroxide ions in aqueous solutions. These ions interact with various biological and chemical targets:

Biological Effects: Promotes the formation of secondary dentin in dental treatments and exhibits antimicrobial properties by disrupting bacterial cell walls and membranes.

Chemical Effects: Neutralizes acids by forming water and salts, and reacts with carbon dioxide to form calcium carbonate .

Vergleich Mit ähnlichen Verbindungen

Calcium hydroxide is often compared with other hydroxides such as magnesium hydroxide, strontium hydroxide, and barium hydroxide:

Magnesium Hydroxide: Less soluble in water and used as an antacid and laxative.

Strontium Hydroxide: More soluble in water and used in refining beet sugar.

Barium Hydroxide: Highly soluble in water and used in the manufacture of lubricating oils and as a reagent in analytical chemistry.

Uniqueness: this compound is unique due to its moderate solubility in water, making it suitable for a wide range of applications, from construction to environmental management .

Eigenschaften

CAS-Nummer |

7719-01-9 |

|---|---|

Molekularformel |

CaH2O2 Ca(OH)2 |

Molekulargewicht |

74.09 g/mol |

IUPAC-Name |

calcium;dihydroxide |

InChI |

InChI=1S/Ca.2H2O/h;2*1H2/q+2;;/p-2 |

InChI-Schlüssel |

AXCZMVOFGPJBDE-UHFFFAOYSA-L |

Verunreinigungen |

Calcium carbonate, magnesium salts, iron. |

Kanonische SMILES |

[OH-].[OH-].[Ca+2] |

Siedepunkt |

Decomposes (NIOSH, 2024) Decomposes decomposes |

Color/Form |

Crystals or soft granules or powder Soft, hexagonal crystals Rhombic, trigonal, colorless crystals Soft, white crystalline powder White powder [Note: Readily absorbs CO2 from the air to form calcium carbonate] |

Dichte |

2.24 at 68 °F (USCG, 1999) - Denser than water; will sink Approximately 2.2 g/cu cm Bulk density: 450 to 640 kg/cu m. In the as-poured state, it can be as low as 350 kg/cu m, owing to air entrapment Relative density (water = 1): 2.2 2.24 |

Flammpunkt |

/Calcium Hydroxide is/ non flammable |

melting_point |

1076 °F (Decomposes) (Loses H2O) (NIOSH, 2024) 1076 °F (decomposes) (loses water) 1076 °F (decomposes) (loses H₂O) 1076 °F (Decomposes) (Loses H2O) |

Physikalische Beschreibung |

Calcium hydroxide is an odorless white granules. Sinks in water. (USCG, 1999) Liquid; Other Solid; Water or Solvent Wet Solid, Liquid; NKRA; Water or Solvent Wet Solid; Pellets or Large Crystals; Water or Solvent Wet Solid, Other Solid; Dry Powder White powder White, odorless powder; Note: Readily absorbs CO2 from the air to form calcium carbonate; [NIOSH] COLOURLESS CRYSTALS OR WHITE POWDER. White, odorless powder. White, odorless powder. [Note: Readily absorbs CO2 from the air to form calcium carbonate.] |

Löslichkeit |

0.2 % at 32 °F (NIOSH, 2024) Slightly soluble in water. Insoluble in ethanol. Soluble in glycerol Solubility in water is decreased by the presence of fixed alkali hydroxides. In water, 1730 mg/L at 20 °C In water, 0.160 g/100 g water at 20 °C Very slightly soluble in boiling water. Insoluble in alcohol. Soluble in acid Soluble in glycerol, sugar or ammonium chloride solution; soluble in acids with evolution of much heat Solubility in water: none (32 °F): 0.2% |

Dampfdruck |

0 mmHg (approx) (NIOSH, 2024) 0 mmHg (approx) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl N-[1-[[(2S)-4-fluoro-3-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B10775747.png)

![[2-methoxy-3-(octadecylcarbamoyloxy)propyl] N-acetyl-N-[[1-(1,1,2,2,2-pentadeuterioethyl)pyridin-1-ium-2-yl]methyl]carbamate;chloride](/img/structure/B10775755.png)